3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine

CAS No.: 141120-62-9

Cat. No.: VC2872515

Molecular Formula: C22H25FN2O7

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141120-62-9 |

|---|---|

| Molecular Formula | C22H25FN2O7 |

| Molecular Weight | 448.4 g/mol |

| IUPAC Name | [(2R,3S,5R)-3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C22H25FN2O7/c1-11-6-12(2)20(13(3)7-11)32-21-16(23)9-25(22(28)24-21)19-8-17(30-15(5)27)18(31-19)10-29-14(4)26/h6-7,9,17-19H,8,10H2,1-5H3/t17-,18+,19+/m0/s1 |

| Standard InChI Key | BYNURTBFBRALPC-IPMKNSEASA-N |

| Isomeric SMILES | CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C)C |

| SMILES | CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(=O)C)OC(=O)C)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(=O)C)OC(=O)C)C |

Introduction

Chemical Structure and Properties

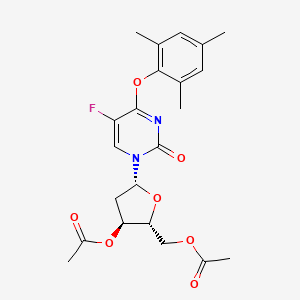

3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine is a modified deoxyuridine with several key structural features. The compound consists of a deoxyribose sugar component with acetyl groups at the 3' and 5' positions, connected to a modified uracil base. The uracil moiety has been modified with a fluoro group at position 5 and a 2,4,6-trimethylphenyl group at the O4 position .

The compound is also known by its systematic name: [(2R,3S,5R)-3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate . This nomenclature precisely describes the stereochemistry and functional group arrangement of the molecule.

Physicochemical Properties

The compound possesses specific physicochemical properties that are important for understanding its behavior in biological systems and chemical reactions. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₅FN₂O₇ |

| Molecular Weight | 448.4 g/mol |

| CAS Registry Number | 141120-62-9 |

| Physical State | Solid (presumed) |

| LogP | Not specified in search results |

| Melting Point | Not specified in search results |

| Boiling Point | Not specified in search results |

Structural Analysis and Molecular Features

The structure of 3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine contains several key molecular features that differentiate it from natural nucleosides and contribute to its potential biological activities.

Key Structural Elements

The compound possesses several distinct structural elements:

-

A deoxyribose sugar moiety (lacking an OH group at the 2' position)

-

Acetyl protecting groups at both the 3' and 5' positions of the sugar

-

A uracil base with a fluoro substituent at the 5 position

-

A 2,4,6-trimethylphenyl group at the O4 position of the uracil base

These modifications significantly alter the compound's properties compared to natural nucleosides. The 5-fluoro modification is particularly noteworthy, as fluorination at this position is a common strategy in medicinal chemistry to enhance metabolic stability and alter the electronic properties of the base .

3D Conformational Features

The PubChem entry indicates that 3D conformers of this compound are available, suggesting its three-dimensional structure has been characterized . The conformational flexibility of the sugar moiety, combined with the rigid trimethylphenyl group, creates a unique spatial arrangement that may influence how the compound interacts with biological targets.

Biological and Pharmaceutical Applications

Based on its structure and similarity to other nucleoside analogues, 3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine likely possesses several important biological properties and potential applications.

Antiviral Properties

The compound belongs to a class of modified nucleosides known for their antiviral properties. The 5-fluoro modification, in particular, is a feature found in several established antiviral drugs. This modification can interfere with viral replication by inhibiting key viral enzymes or by incorporation into viral nucleic acids, causing chain termination or mutagenesis.

Role as a Chemical Intermediate

The acetyl groups at the 3' and 5' positions suggest that this compound may serve as a protected intermediate in the synthesis of more complex nucleoside derivatives. These protecting groups can be selectively removed under mild conditions, allowing for further modification of the molecule.

Comparative Analysis with Related Compounds

To better understand the significance of 3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine, it is valuable to compare it with structurally related compounds.

Comparison with Related Nucleoside Derivatives

Table 2: Comparison of 3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine with Related Compounds

| Compound | Molecular Weight | Key Structural Differences | Potential Applications |

|---|---|---|---|

| 3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine | 448.4 g/mol | Base compound | Antiviral research, chemical intermediate |

| 3',5'-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-O-methyluridine | 478.47 g/mol | Additional methyl group at 2'-O position | Enhanced nuclease resistance, potentially modified biological activity |

| 2'-Deoxy-5'-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3'-CE phosphoramidite | 867.0 g/mol | DMT protection at 5', phosphoramidite at 3' | Oligonucleotide synthesis |

The 2'-O-methyl variant (3',5'-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-O-methyluridine) differs by the presence of a methoxy group at the 2' position of the sugar, which can significantly alter the compound's biological properties, particularly by enhancing resistance to nuclease degradation .

The DMT-protected phosphoramidite variant (2'-Deoxy-5'-O-DMT-5-fluoro-O4-(2,4,6-trimethylphenyl)uridine 3'-CE phosphoramidite) represents a compound specifically designed for solid-phase oligonucleotide synthesis, with protecting groups and reactive functionalities appropriate for that purpose .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume